Thymine
Overview
Description
Thymine, also known as 5-methyluracil, is one of the four nucleotide bases in the nucleic acid of DNA, represented by the letters G–C–A–T. It is a pyrimidine nucleobase and pairs with adenine via two hydrogen bonds, thereby stabilizing the nucleic acid structures. This compound was first isolated in 1893 by Albrecht Kossel and Albert Neumann from calf thymus glands, which is how it got its name .
Mechanism of Action
Target of Action
Thymine, also known as 5-methyluracil, is one of the four nucleobases in the nucleic acid of DNA . The primary target of this compound is adenine, another nucleobase in DNA . This compound binds to adenine via two hydrogen bonds, thereby stabilizing the nucleic acid structures .
Mode of Action
This compound’s mode of action involves forming a base pair with adenine in the DNA structure . This pairing is crucial for the stability of the DNA double helix structure . This compound, combined with deoxyribose, creates the nucleoside deoxythymidine, which is synonymous with the term thymidine .
Biochemical Pathways
This compound is involved in the fundamental biochemical pathway of DNA replication. During this process, this compound pairs with adenine, contributing to the formation of the DNA double helix . This pairing is essential for the accurate replication of genetic information during cell division.
Result of Action
The pairing of this compound with adenine in DNA is crucial for the accurate transmission of genetic information during cell division . This ensures the proper functioning of biological processes dependent on DNA replication and gene expression.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, exposure to ultraviolet light can cause two adjacent this compound molecules to form this compound dimers, causing “kinks” in the DNA molecule that inhibit normal function .
Biochemical Analysis
Biochemical Properties
Thymine plays a crucial role in biochemical reactions, particularly in the formation of DNA. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound pairs with adenine via two hydrogen bonds, which helps stabilize the nucleic acid structures in DNA .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. Abnormal changes to this compound or a deficiency of this compound in DNA may result in mutation or an irregularity in the immune system and may result in symptoms of mental retardation, cancer, ageing, cardiovascular disease, renal failure and other diseases .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound pairs with adenine in DNA, and this pairing is facilitated by two hydrogen bonds .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, modifications to this compound, such as 5-formyl-2’-deoxyuridine (5fU), can alter DNA structures . This suggests that this compound and its modifications have potential long-term effects on cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels. For instance, this compound can be generated from uracil by the action of ten-eleven translocation (TET) enzymes .
Preparation Methods
Thymine can be synthesized through various methods. One environmentally benign approach involves the hydroformylation of methyl acrylate to produce methyl α-formylpropionate, which is then used to synthesize this compound . Another industrial method involves the condensation of methyl cyanoacetic acid with urea in the presence of acetic anhydride, followed by catalytic reduction using platinum or palladium . Other methods include the reaction of β-methylmalic acid with urea and the condensation of ethyl formate with ethyl propionate under sodium, followed by acid-catalyzed cyclization .
Chemical Reactions Analysis
Thymine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydantoins over time after the death of an organism.
Substitution: This compound can be substituted by 5-fluorouracil in DNA synthesis, which inhibits DNA synthesis in actively dividing cells.
Formation of Dimers: In the presence of ultraviolet light, two adjacent this compound molecules can form this compound dimers, causing “kinks” in the DNA molecule that inhibit normal function.
Common reagents used in these reactions include ultraviolet light for dimer formation and oxidizing agents for oxidation reactions. Major products formed include hydantoins and this compound dimers.
Scientific Research Applications
Thymine has numerous applications in scientific research:
Comparison with Similar Compounds
Thymine is similar to other pyrimidine bases such as cytosine and uracil. it is unique in its presence in DNA, where it pairs with adenine, whereas uracil replaces this compound in RNA . Cytosine, another pyrimidine base, pairs with guanine in both DNA and RNA . This compound’s unique role in DNA and its ability to form dimers under ultraviolet light exposure distinguish it from other similar compounds.
Similar Compounds
Cytosine: Pairs with guanine in DNA and RNA.
Uracil: Replaces this compound in RNA and pairs with adenine.
5-Fluorouracil: A this compound analog used in cancer treatment.
This compound’s unique properties and applications make it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
5-methyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQNBRDOKXIBIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Record name | thymine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Thymine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28806-14-6 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28806-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4052342 | |
Record name | Thymine | |
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Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | Thymine | |
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Record name | Thymine | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
3.82 mg/mL | |
Record name | Thymine | |
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Record name | Thymine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |
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Vapor Pressure |
0.00000133 [mmHg] | |
Record name | Thymine | |
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CAS No. |
65-71-4, 2792-47-4 | |
Record name | Thymine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=65-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thymine | |
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Record name | Methyl-3H thymidine | |
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Record name | Thymine | |
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Record name | thymine | |
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Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl- | |
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Record name | Thymine | |
Source | EPA DSSTox | |
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Record name | 5-methyluracil | |
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Record name | THYMINE | |
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Record name | Thymine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
320 °C | |
Record name | Thymine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03462 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thymine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of thymine?
A1: this compound's molecular formula is C5H6N2O2, and its molecular weight is 126.11 g/mol.
Q2: How can the presence of this compound be detected in DNA?
A2: this compound, along with other DNA bases, can be detected and quantified using techniques like capillary gas chromatography with electron capture detection [] or high-performance liquid chromatography with a UV detector []. These methods are often employed to analyze the formation and repair of DNA damage products, such as this compound dimers.
Q3: How does ultraviolet (UV) radiation affect this compound in DNA?
A3: UV radiation can induce the formation of this compound dimers, primarily cyclobutane pyrimidine dimers (TT-CPDs), where two adjacent thymines on the same DNA strand form a covalent bond. [, , ] This type of DNA damage can disrupt DNA replication and transcription, potentially leading to mutations.
Q4: Does the DNA sequence context influence the formation of this compound dimers?
A4: Yes, the rate of TT-CPD formation is influenced by the flanking bases surrounding the this compound-thymine step. Studies have shown that flanking purine bases reduce the formation rate, while flanking cytosine bases enhance it. [] This sequence dependence highlights the role of neighboring base interactions in modulating DNA photochemistry.
Q5: What is “thymineless death” and how does it relate to this compound?
A5: "Thymineless death" refers to the phenomenon where cells lacking the ability to synthesize this compound, such as certain mutants of Escherichia coli and Bacillus subtilis, undergo cell death when deprived of this compound. This occurs due to an imbalance in DNA precursor synthesis and can lead to DNA damage and replication fork stalling. [, , ]
Q6: How do cells repair this compound dimers induced by UV radiation?
A6: Cells have evolved multiple repair mechanisms to cope with UV-induced damage like this compound dimers. These include:
- Photoreactivation: This process utilizes photolyase enzymes to directly reverse the dimerization using visible light energy. [, ]
- Nucleotide excision repair (NER): NER involves a complex pathway where damaged DNA segments, including those containing this compound dimers, are recognized and excised. The resulting gap is then filled in by DNA polymerase and sealed by DNA ligase. [, ]
- Base excision repair (BER): This pathway involves the removal of damaged bases, including this compound glycol, by DNA glycosylases, followed by the replacement of the excised base. []
Q7: How does the repair of this compound dimers influence mutation rates?
A8: The accuracy of DNA repair mechanisms plays a crucial role in determining mutation rates. While photoreactivation is considered highly accurate, errors during NER and other repair processes can lead to mutations. []
Q8: What is the role of dihydrothis compound dehydrogenase?
A9: Dihydrothis compound dehydrogenase is an enzyme involved in pyrimidine catabolism. It catalyzes the oxidation of dihydrothis compound to this compound. Deficiency in this enzyme can lead to elevated levels of uracil and this compound in the body. []
Q9: How can this compound-requiring mutants be used in research?
A10: this compound-requiring bacterial mutants, like those of Bacillus subtilis, serve as valuable tools for studying DNA synthesis and repair. Researchers can control DNA synthesis by manipulating the availability of this compound in the growth medium. These mutants are also useful for preparing radioactively labeled or density-labeled DNA for transformation experiments. []
Q10: How is computational chemistry used to study this compound and its interactions?
A11: Computational techniques, such as density functional theory (DFT) and molecular dynamics simulations, provide valuable insights into the electronic structure, interactions, and dynamics of this compound. [, , , ] These studies help understand this compound's role in DNA structure, stability, and recognition processes, including base pairing and stacking interactions.
Q11: How do this compound dimers affect the stability of DNA duplexes?
A12: The introduction of a cis-syn this compound dimer into a DNA duplex generally leads to localized destabilization, as evidenced by decreased melting temperatures and altered base pair opening dynamics. [] This destabilization is crucial for the recognition and repair of these lesions by cellular repair machinery.
Q12: Can this compound and its derivatives be used in material science?
A13: Research on incorporating this compound and related molecules into synthetic polymers is emerging. For example, an amphiphilic polymer containing this compound and aza-crown ethers has been synthesized, demonstrating self-assembly into nanospheres in aqueous solutions. This opens up possibilities for developing novel materials with potential applications in nanotechnology and biomedicine. []
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